![molecular formula C15H13N3O2S B11108625 N-[(4-acetylphenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B11108625.png)
N-[(4-acetylphenyl)carbamothioyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ACETYLPHENYL)-3-(PYRIDINE-3-CARBONYL)THIOUREA is a thiourea derivative that features both an acetylphenyl group and a pyridine carbonyl group. Thiourea derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ACETYLPHENYL)-3-(PYRIDINE-3-CARBONYL)THIOUREA typically involves the reaction of 4-acetylphenyl isothiocyanate with 3-aminopyridine. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-ACETYLPHENYL)-3-(PYRIDINE-3-CARBONYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-ACETYLPHENYL)-3-(PYRIDINE-3-CARBONYL)THIOUREA depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiourea moiety can form hydrogen bonds and interact with various biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-METHOXYPHENYL)-3-(PYRIDINE-3-CARBONYL)THIOUREA
- 1-(4-CHLOROPHENYL)-3-(PYRIDINE-3-CARBONYL)THIOUREA
- 1-(4-NITROPHENYL)-3-(PYRIDINE-3-CARBONYL)THIOUREA
Uniqueness
1-(4-ACETYLPHENYL)-3-(PYRIDINE-3-CARBONYL)THIOUREA is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. The combination of the acetylphenyl and pyridine carbonyl groups provides distinct properties compared to other thiourea derivatives.
Properties
Molecular Formula |
C15H13N3O2S |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H13N3O2S/c1-10(19)11-4-6-13(7-5-11)17-15(21)18-14(20)12-3-2-8-16-9-12/h2-9H,1H3,(H2,17,18,20,21) |
InChI Key |
RRUBDEKKSNDNFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B11108542.png)
![1-[(Tetrahydrofuran-2-ylmethylimino)methyl]-2-naphthol](/img/structure/B11108555.png)
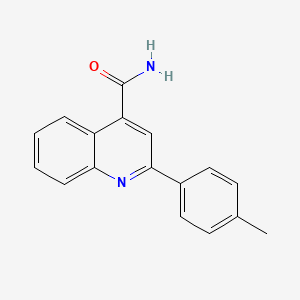
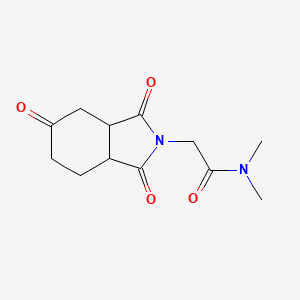
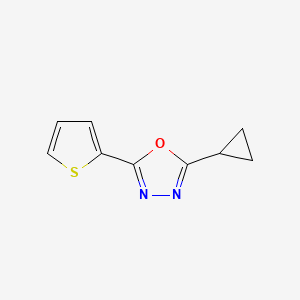
![N-({N'-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11108580.png)
![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11108587.png)
![3-Amino-4-furan-2-yl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylic acid p-tolylamide](/img/structure/B11108590.png)
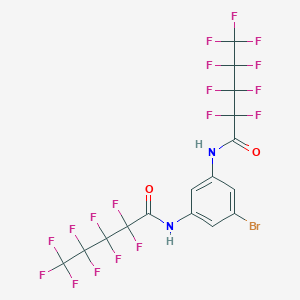
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]heptanehydrazide](/img/structure/B11108596.png)
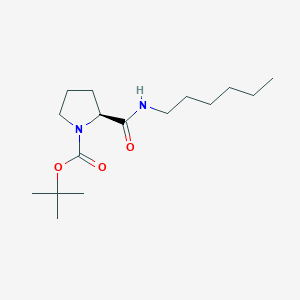
![N-({N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B11108615.png)
![6-amino-3,3-dimethyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile](/img/structure/B11108616.png)
![N-(2-{2-[(E)-1-(4-Bromophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B11108622.png)
